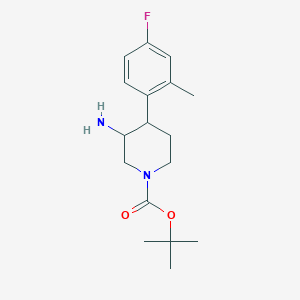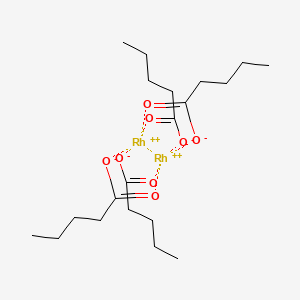
Rhodium(II)trimethylacetateDimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(II) trimethylacetate dimer, also known as tetrakis(pentanoato)dirhodium, is an organometallic compound with the chemical formula ([[(CH_3)_3CCO_2]_2Rh]_2). It is a green powder that is primarily used as a catalyst in various chemical reactions. The compound is known for its high reactivity and stability, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
Rhodium(II) trimethylacetate dimer can be synthesized through the reaction of trimethylacetic acid with rhodium chloride. The specific reaction conditions and steps can be optimized based on the desired yield and purity. The general reaction involves dissolving rhodium chloride in an appropriate solvent, followed by the addition of trimethylacetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the dimer .
Industrial production methods typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity, and the product is often purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Rhodium(II) trimethylacetate dimer undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, where it facilitates the addition of oxygen to organic substrates.
Reduction: The compound can also catalyze reduction reactions, aiding in the removal of oxygen or the addition of hydrogen to substrates.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction and substrates used but often include oxidized or reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential use in biological systems, including as a catalyst for bioorthogonal reactions.
Wirkmechanismus
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. In catalytic reactions, the rhodium center acts as an active site where substrates bind and undergo transformation. The compound’s high reactivity is attributed to the presence of the rhodium center, which can easily undergo oxidation and reduction cycles .
In biological systems, rhodium complexes, including rhodium(II) trimethylacetate dimer, can interact with DNA, leading to the inhibition of DNA replication and cell proliferation. This interaction is a key mechanism underlying its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) trimethylacetate dimer can be compared with other similar compounds, such as:
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate.
Rhodium(II) octanoate dimer: Contains octanoate ligands and is used in similar catalytic applications.
Rhodium(II) trifluoroacetate dimer: Features trifluoroacetate ligands and is known for its high reactivity in catalytic processes.
The uniqueness of rhodium(II) trimethylacetate dimer lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic reactions. The trimethylacetate ligands provide a unique steric and electronic environment that can enhance the compound’s performance in certain reactions .
Eigenschaften
Molekularformel |
C20H36O8Rh2 |
|---|---|
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
pentanoate;rhodium(2+) |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
JBOOLEHRQNSRGU-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


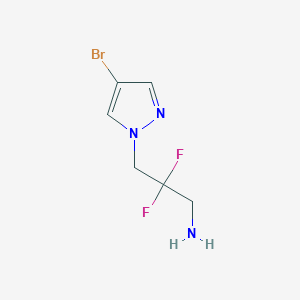
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

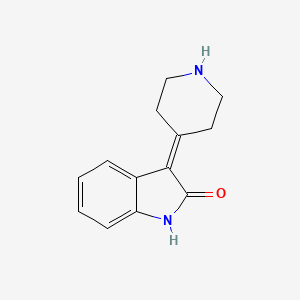



![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
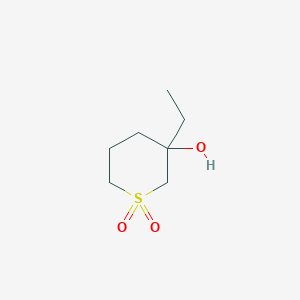
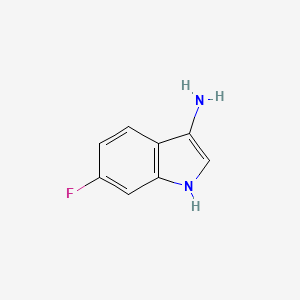
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
